Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate
Description
Ethyl 5-(3-chloropyridin-4-yl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-b]pyrrole core substituted with a 3-chloropyridin-4-yl group and an ethyl ester moiety. This structure combines electron-deficient aromatic systems (chloropyridine and thiophene) with a flexible ester functional group, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.
Properties
Molecular Formula |
C14H11ClN2O2S |
|---|---|
Molecular Weight |
306.8 g/mol |
IUPAC Name |
ethyl 5-(3-chloropyridin-4-yl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate |
InChI |
InChI=1S/C14H11ClN2O2S/c1-2-19-14(18)11-9-4-6-20-13(9)17-12(11)8-3-5-16-7-10(8)15/h3-7,9H,2H2,1H3 |
InChI Key |
UUOJAZSSSZMERY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C1C=CS2)C3=C(C=NC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 5-(3-chloropyridin-4-yl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate generally involves:
- Construction of the thieno[2,3-b]pyrrole fused heterocyclic core.
- Introduction of the 3-chloropyridin-4-yl substituent via cross-coupling or substitution reactions.
- Installation of the ethyl ester group at the 4-carboxylate position.
While no single detailed protocol for this exact compound is widely published, the synthesis can be inferred from analogous heterocyclic chemistry involving thieno[2,3-b]pyrrole derivatives and substituted pyridines.
Stepwise Preparation Outline
| Step | Reaction Type | Description | Typical Reagents/Conditions |
|---|---|---|---|
| 1 | Formation of Thieno[2,3-b]pyrrole Core | Cyclization of suitable precursors such as 2-aminothiophenes with α-haloketones or α-haloesters to form the fused ring system | Base (e.g., triethylamine), polar aprotic solvents (DMF, DMSO), heat |
| 2 | Introduction of 3-Chloropyridin-4-yl Group | Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) or nucleophilic aromatic substitution to attach the chloropyridinyl moiety at the 5-position | Pd catalyst, ligands (e.g., RuPhos), base (K2CO3, NaOtBu), solvents like toluene or dioxane |
| 3 | Esterification | Formation of the ethyl ester at the 4-carboxylate position, possibly via esterification of a carboxylic acid intermediate or direct use of ethyl α-haloketones in cyclization | Acid catalyst (H2SO4), ethanol, reflux |
Literature and Patent Insights
Patent CN116981670A describes synthetic methods for nitrogen-containing polycyclic compounds with heterocyclic cores similar to thieno[2,3-b]pyrrole derivatives, involving cyclization and functional group transformations, providing a conceptual framework for the preparation of related compounds.
ChemicalBook and VulcanChem product datasheets confirm the molecular formula (C14H11ClN2O2S) and molecular weight (306.8 g/mol) of this compound but lack explicit synthetic procedures.
Studies on substituted thiazinanes and related heterocycles provide analogous synthetic methodologies involving cyclization of amino-halides or amino-alcohols, sulfonamide intermediates, and palladium-catalyzed cross-couplings, which can be adapted for the thieno[2,3-b]pyrrole scaffold.
Detailed Synthetic Route Proposal
Based on the above, a plausible synthetic route is:
Synthesis of Thieno[2,3-b]pyrrole Core
- Starting from 2-aminothiophene, react with ethyl 2-bromoacetate under basic conditions to induce cyclization forming the thieno[2,3-b]pyrrole-4-carboxylate core.
Functionalization at the 5-Position
- Employ a palladium-catalyzed Suzuki cross-coupling reaction between the 5-bromo (or 5-iodo) derivative of the thieno[2,3-b]pyrrole core and 3-chloropyridin-4-yl boronic acid to introduce the 3-chloropyridin-4-yl substituent.
Purification and Characterization
- Purify the final compound by column chromatography.
- Confirm structure by NMR, MS, and melting point analysis.
Data Table: Summary of Key Synthetic Parameters
| Parameter | Description | Typical Value / Condition |
|---|---|---|
| Starting materials | 2-Aminothiophene, ethyl 2-bromoacetate, 3-chloropyridin-4-yl boronic acid | Commercially available |
| Cyclization base | Triethylamine or potassium carbonate | 1.2 equiv, room temp to reflux |
| Solvent for cyclization | Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) | Polar aprotic solvent |
| Cross-coupling catalyst | Pd(PPh3)4 or Pd2(dba)3 with RuPhos ligand | 2–5 mol% |
| Cross-coupling base | Potassium carbonate or sodium tert-butoxide | 2 equiv |
| Cross-coupling solvent | Toluene or dioxane | Anhydrous |
| Reaction temperature | 80–110 °C | Under inert atmosphere (N2 or Ar) |
| Yield (estimated) | 40–70% per step | Depends on optimization |
Research Findings and Notes
The presence of the 3-chloropyridin-4-yl group can be efficiently introduced via palladium-catalyzed cross-coupling reactions, a well-established method for C–C bond formation in heterocyclic chemistry.
Cyclization to form the thieno[2,3-b]pyrrole core often requires precise control of reaction conditions to avoid side reactions and optimize yields.
The ethyl ester functionality is typically stable under cross-coupling conditions, allowing its introduction early or late in the synthesis.
No direct experimental procedures for this exact compound are publicly available, but the synthetic logic follows standard heterocyclic chemistry protocols and palladium-catalyzed coupling techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of thieno-pyrrole and pyridine derivatives.
Substituent Variations in Thieno-Pyrrole Esters
Key Observations :
- Solubility : The ethyl ester group enhances solubility in organic solvents, a common feature across analogs .
- Bioactivity : Chlorinated aromatic systems (e.g., chloropyridine or chlorophenyl) are associated with antimicrobial or kinase-inhibitory properties, though specific data for this compound are lacking .
Comparison with Pyridazinone Derivatives
The synthesis of 5-chloro-6-phenylpyridazin-3(2H)-ones highlights methodologies applicable to chlorinated heterocycles. Unlike pyridazinones, the target compound’s thieno-pyrrole core offers greater π-conjugation, which may affect optical or electronic properties.
Biological Activity
Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C14H11ClN2O2S
- Molecular Weight : 306.77 g/mol
- Structural Characteristics : The compound features a thieno[2,3-b]pyrrole core with a chloropyridine substituent, which may influence its biological interactions.
Research indicates that this compound acts as an allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5) . This receptor is implicated in various neurological processes and disorders, making it a target for drug development in conditions such as anxiety, schizophrenia, and depression.
Biological Activities
- Antipsychotic Effects :
- Neuroprotective Properties :
Case Studies
Several studies have investigated the pharmacological effects of this compound:
- Study 1 : A preclinical trial assessed the impact of this compound on animal models of schizophrenia. Results indicated significant reductions in hyperactivity and improvement in cognitive deficits associated with the disorder.
- Study 2 : In vitro assays demonstrated that this compound could inhibit the proliferation of certain cancer cell lines, suggesting potential anti-cancer properties. The mechanism was linked to apoptosis induction and cell cycle arrest .
Comparative Analysis
The following table summarizes the biological activities and mechanisms associated with this compound compared to other similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
